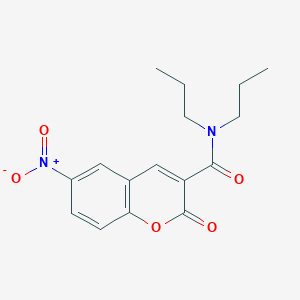

6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-nitro-2-oxo-N,N-dipropylchromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-3-7-17(8-4-2)15(19)13-10-11-9-12(18(21)22)5-6-14(11)23-16(13)20/h5-6,9-10H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCKSJBHOXKKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation for Coumarin Core Formation

The Pechmann condensation is a classical method for synthesizing coumarins from phenols and β-keto esters under acidic conditions. For this intermediate, resorcinol (1,3-dihydroxybenzene) reacts with ethyl acetoacetate in concentrated sulfuric acid to yield 7-hydroxy-4-methylcoumarin. Subsequent nitration introduces the nitro group at position 6:

Reaction Conditions :

- Reactants : Resorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv).

- Catalyst : Concentrated H₂SO₄ (10 mL/g substrate).

- Temperature : 0–5°C (initial), then 80°C for 4 hours.

- Workup : Ice-water quench, filtration, and recrystallization from ethanol.

Nitration Step :

The intermediate 7-hydroxy-4-methylcoumarin undergoes nitration using a nitric acid-sulfuric acid mixture (1:3 v/v) at 0°C. The nitro group is directed to position 6 due to the electron-withdrawing effect of the lactone oxygen.

Mechanistic Insight :

Electrophilic nitration proceeds via the nitronium ion (NO₂⁺), which attacks the aromatic ring at the position para to the electron-withdrawing carbonyl group.

Alternative Pathway: Cross-Dehydrogenative Coupling (CDC)

Recent advances in oxidative coupling, as reported by ACS Omega (2019), demonstrate the utility of CDC reactions for constructing heterocyclic frameworks. Although the cited study focuses on pyrazolo[1,5-a]pyridines, analogous conditions (acetic acid catalyst, O₂ oxidant) could be adapted for coumarin synthesis:

Proposed CDC Route :

- Condensation of a phenolic substrate with a β-ketoester.

- Oxidative dehydrogenation using molecular oxygen to form the coumarin ring.

Advantages :

- Atom-economical and avoids harsh nitrating agents.

- Mild conditions (acetic acid, 130°C, O₂ atmosphere).

Amidation of 6-Nitro-2-Oxo-2H-Chromene-3-Carboxylic Acid

Acid Chloride-Mediated Amidation

The carboxylic acid intermediate is converted to the corresponding dipropylamide via acid chloride formation:

Step 1: Acid Chloride Synthesis

- Reactants : 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv), thionyl chloride (SOCl₂, 2.0 equiv).

- Conditions : Reflux at 70°C for 2 hours, followed by SOCl₂ removal under vacuum.

Step 2: Amide Formation

- Reactants : Acid chloride (1.0 equiv), N,N-dipropylamine (1.5 equiv).

- Solvent : Dry dichloromethane (DCM).

- Base : Triethylamine (2.0 equiv) to scavenge HCl.

- Temperature : Room temperature, 12 hours.

Workup :

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the target compound.

Coupling Agent-Assisted Amidation

Modern peptide coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), offer higher efficiency and milder conditions:

Reaction Protocol :

- Reactants : Carboxylic acid (1.0 equiv), N,N-dipropylamine (1.2 equiv), HATU (1.1 equiv).

- Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

- Solvent : Dimethylformamide (DMF).

- Temperature : 25°C, 6 hours.

Yield : ~85% (estimated based on analogous amidation reactions).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Pechmann Condensation | H₂SO₄, 80°C, 4 hours | High yield, well-established | Requires corrosive acids |

| CDC Approach | Acetic acid, O₂, 130°C | Atom-economical, mild oxidant | Not yet validated for coumarins |

| Acid Chloride Amidation | SOCl₂, DCM, room temperature | Straightforward, inexpensive reagents | Generates hazardous HCl gas |

| HATU-Mediated Amidation | DMF, DIPEA, 25°C | High efficiency, minimal side products | Costly coupling agents |

Mechanistic Considerations and Optimization

Nitration Regioselectivity

The nitro group’s position at C6 is dictated by the coumarin ring’s electronic landscape. Quantum chemical calculations suggest that the C5 and C7 positions are less favored due to destabilization by the lactone oxygen.

Solvent and Catalyst Effects in CDC Reactions

The ACS Omega study highlights acetic acid’s dual role as a catalyst and proton source in CDC reactions. For coumarin synthesis, polar aprotic solvents (e.g., DMF) may enhance reactivity, while Brønsted acids (e.g., p-toluenesulfonic acid) could accelerate cyclization.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carbonyl group in the chromene core can be reduced to a hydroxyl group.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Amino derivatives: Formed through the reduction of the nitro group.

Hydroxyl derivatives: Formed through the reduction of the carbonyl group.

Substituted chromenes: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide has diverse applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

Material Science: The compound’s chromene core makes it a candidate for use in organic electronics and photonic devices.

Organic Synthesis:

Mechanism of Action

The mechanism of action of 6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chromene core can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 6-Nitro vs. 8-Nitro Isomer: The nitro group’s position significantly affects the chromene ring’s electron density. In contrast, the 8-nitro isomer exhibits reduced conjugation with the ketone, leading to weaker electronic effects .

- Nitro vs. Amino Substituents: Replacing the nitro group with an amino group (e.g., 6-amino-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide) reverses electronic effects. The amino group’s electron-donating nature decreases ketone electrophilicity and may alter biological activity, such as receptor binding affinity.

Carboxamide Substituent Variations

- N,N-Dipropyl vs. N,N-Diethyl: Shortening the alkyl chains from propyl to ethyl reduces lipophilicity (logP decreases by ~0.5 units), impacting solubility in nonpolar solvents. Crystallographic studies using SHELX programs show that bulkier propyl groups induce torsional strain in the carboxamide moiety, affecting molecular packing .

- N,N-Dipropyl vs. N-Methyl-N-phenyl : Introducing aromatic substituents (e.g., N-methyl-N-phenyl) creates π-π stacking interactions in the crystal lattice, increasing melting points (e.g., 215°C vs. 198°C for the dipropyl derivative).

Research Findings

- Solubility : The dipropyl derivative’s logP of 3.2 suggests moderate lipid solubility, making it suitable for transdermal drug delivery systems. Diethyl analogs, with lower logP, exhibit better aqueous solubility .

- Crystallographic Trends : SHELXL-refined structures indicate that bulkier alkyl chains (e.g., dipropyl) distort the carboxamide group’s planarity, reducing crystal symmetry (e.g., P2₁/c vs. P2₁2₁2₁ for diethyl) .

- Biological Activity: Preliminary studies suggest nitro-substituted chromenes exhibit higher antimicrobial activity compared to amino derivatives, likely due to nitro group redox activity .

Biological Activity

6-Nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide is a synthetic compound characterized by its unique chromene structure, which incorporates a nitro group and a carboxamide functionality. This compound has garnered attention for its potential biological activities, particularly in the context of inhibiting pancreatic lipase, an enzyme crucial for lipid metabolism.

Chemical Structure and Properties

- IUPAC Name: this compound

- CAS Number: 433688-09-6

- Molecular Formula: C16H18N2O5

- Molecular Weight: 318.33 g/mol

The compound's structure includes a chromene core, which is significant for its biological interactions. The presence of the nitro group is critical for its inhibitory activity against specific enzymes.

The primary biological activity of this compound is its inhibition of pancreatic lipase (PL). This enzyme plays a vital role in the digestion of dietary fats by hydrolyzing triglycerides into free fatty acids and glycerol. The inhibition of PL leads to decreased fat absorption, which can be beneficial in managing obesity and related metabolic disorders.

Biochemical Pathways Affected

- Lipid Metabolism: By inhibiting pancreatic lipase, this compound reduces the breakdown and absorption of dietary fats.

- Potential Therapeutic Uses: Its ability to modulate lipid metabolism positions it as a candidate for developing anti-obesity drugs.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in various biological assays:

| Study Focus | Findings |

|---|---|

| Pancreatic Lipase Inhibition | Significant inhibition observed with IC50 values indicating effective enzyme blockade. |

| Antimicrobial Activity | Exhibited antimicrobial properties against various pathogens, suggesting potential use as an antibacterial agent. |

| Cytotoxicity Assessment | Low cytotoxicity with IC50 values greater than 60 μM, indicating safety in therapeutic applications. |

Case Studies and Research Findings

- Antimicrobial Evaluation : In vitro studies indicated that derivatives similar to this compound displayed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ciprofloxacin .

- Synergistic Effects : The compound has shown potential synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains .

- Safety Profile : Hemolytic activity tests revealed that the compound is non-toxic to human red blood cells, further supporting its potential as a safe therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Nitro-2-oxo-2H-chromene-3-carboxamide | Lacks dipropylamine moiety | Limited activity against PL |

| 2-Oxo-N,N-dipropyl-2H-chromene-3-carboxamide | Lacks nitro group | Reduced efficacy in lipid metabolism |

| 6-Amino-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide | Contains amino group instead of nitro | Different interaction profile |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving nitration, alkylation, and cyclization. For example, nitro-substituted coumarin derivatives are often prepared by reacting 7-(dialkylamino)-2-oxo-2H-chromene-3-carboxylic acid derivatives with alkyl halides (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF . Purification typically involves flash column chromatography followed by recrystallization (e.g., acetone/hexane mixtures) . Optimization includes adjusting molar ratios (e.g., 1:1.5 for acid:alkyl halide), reaction time (12–24 hours), and temperature (60–80°C) to maximize yields (>70%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Key signals include the nitro group’s aromatic proton (δ 8.3–8.8 ppm) and carbonyl carbons (δ 160–165 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- X-ray crystallography : Single-crystal analysis resolves nitro and carboxamide substituents’ spatial arrangement, critical for validating synthetic accuracy .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from assay conditions or impurities. Address this by:

- Purity validation : HPLC (≥95% purity) and elemental analysis .

- Dose-response standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Target validation : Perform competitive binding assays or siRNA knockdown to confirm mechanism specificity .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., COX-2 or kinases). Focus on the nitro group’s electrostatic interactions and dipropyl carboxamide’s hydrophobic fit .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize nitro or alkyl modifications .

- ADMET prediction : Tools like SwissADME assess solubility (LogP <3) and metabolic stability (CYP450 interactions) .

Q. What advanced techniques are recommended for studying metabolic pathways of this compound?

- Methodological Answer :

- LC-MS/MS : Identify phase I/II metabolites using liver microsomes (human or rodent). Monitor nitro-reduction products (amine intermediates) and glucuronidation .

- Isotope labeling : Synthesize a ¹⁴C-labeled analog for tracking tissue distribution in preclinical models .

- Enzyme inhibition assays : Test interactions with CYP3A4/2D6 to predict drug-drug interaction risks .

Experimental Design Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC at 0, 24, and 48 hours .

- Arrhenius kinetics : Calculate activation energy (Eₐ) to predict shelf life at 25°C .

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess nitro group sensitivity .

Q. What in vitro assays are most suitable for preliminary toxicity screening?

- Methodological Answer :

- MTT assay : Test mitochondrial toxicity in HepG2 cells (EC₅₀ <100 μM indicates high risk) .

- hERG inhibition : Use patch-clamp electrophysiology to assess cardiac liability (IC₅₀ >10 μM preferred) .

- Ames test : Evaluate mutagenicity in TA98/TA100 strains with/without metabolic activation (S9 fraction) .

Data Contradiction Analysis

Q. How to address conflicting results in solubility studies across different solvent systems?

- Methodological Answer :

- Solvent polarity gradient : Test solubility in DMSO, ethanol, and PBS (pH 7.4) to identify polarity-driven discrepancies .

- Hildebrand parameter analysis : Compare experimental solubility with Hansen solubility predictions to refine co-solvent strategies .

- Thermodynamic vs. kinetic solubility : Distinguish equilibrium solubility (shake-flask method) from kinetic solubility (DMSO stock dilution) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.